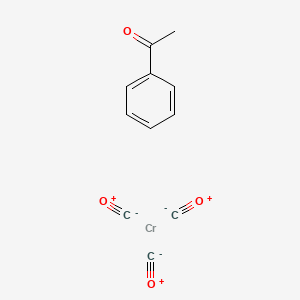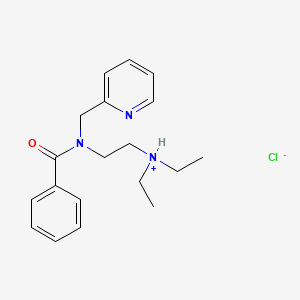
n-Decylaminoethanethiosulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Decylaminoethanethiosulfuric acid is an organic compound with the molecular formula C12H27NO2S2 It is a member of the thiosulfuric acid derivatives, characterized by the presence of a thiosulfuric acid group attached to an ethanamine backbone with a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Decylaminoethanethiosulfuric acid typically involves the reaction of decylamine with ethanethiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Decylamine} + \text{Ethanethiosulfuric acid} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and scalability. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Decylaminoethanethiosulfuric acid undergoes various chemical reactions, including:
Oxidation: The thiosulfuric acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
n-Decylaminoethanethiosulfuric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Decylaminoethanethiosulfuric acid involves its interaction with various molecular targets. The thiosulfuric acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Decylamine: Similar in structure but lacks the thiosulfuric acid group.
Ethanethiosulfuric acid: Contains the thiosulfuric acid group but lacks the decyl chain.
n-Decylaminoethanesulfonic acid: Similar structure but with a sulfonic acid group instead of thiosulfuric acid.
Uniqueness
n-Decylaminoethanethiosulfuric acid is unique due to the presence of both the decyl chain and the thiosulfuric acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
3752-51-0 |
|---|---|
Formule moléculaire |
C12H27NO3S2 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)decane |
InChI |
InChI=1S/C12H27NO3S2/c1-2-3-4-5-6-7-8-9-10-13-11-12-17-18(14,15)16/h13H,2-12H2,1H3,(H,14,15,16) |
Clé InChI |
BWZPDRUAQQXBIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
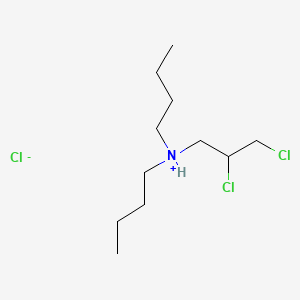
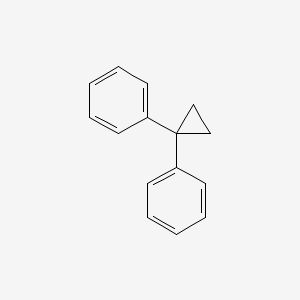
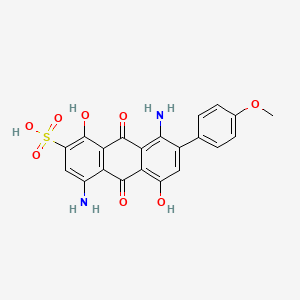
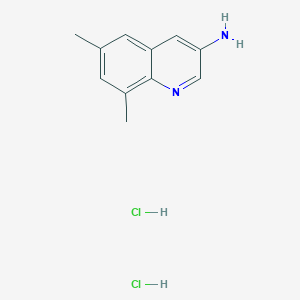
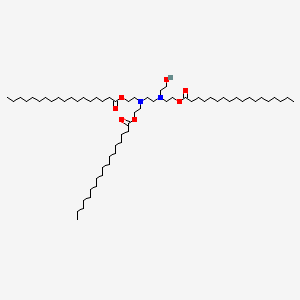
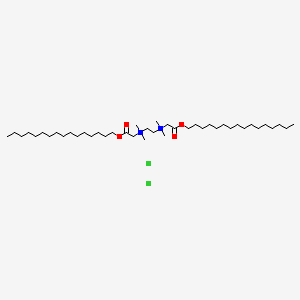

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
